2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
Brand Name: Vulcanchem
CAS No.: 93553-58-3
VCID: VC17118240
InChI: InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2
SMILES:
Molecular Formula: C15H16Br2N2O3
Molecular Weight: 432.11 g/mol

2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide

CAS No.: 93553-58-3

Cat. No.: VC17118240

Molecular Formula: C15H16Br2N2O3

Molecular Weight: 432.11 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide - 93553-58-3

Specification

CAS No. 93553-58-3
Molecular Formula C15H16Br2N2O3
Molecular Weight 432.11 g/mol
IUPAC Name 3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2
Standard InChI Key UVXSFCUFCMUSHV-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide features a succinimide core (a five-membered cyclic dicarboximide) substituted at the nitrogen atom with a morpholinomethyl group and at the 2-position with a 3,5-dibromophenyl moiety. The dibromophenyl group enhances electrophilicity through inductive effects, while the morpholine ring contributes to solubility and hydrogen-bonding capabilities.

Table 1: Key Structural Features

ComponentRole in Reactivity/Bioactivity
Succinimide coreParticipates in hydrolysis and nucleophilic substitution
3,5-DibromophenylEnhances electrophilicity; facilitates aryl halide coupling
MorpholinomethylImproves solubility; modulates pharmacokinetics

The molecular weight and exact formula remain unspecified in publicly available literature, though analogous succinimide derivatives suggest a formula approximating C14H13Br2N2O3C_{14}H_{13}Br_2N_2O_3.

Physicochemical Characteristics

The compound is likely a crystalline solid at room temperature, given the structural similarity to N-bromosuccinimide (NBS), which forms white to light-yellow crystals . Its solubility profile is influenced by the morpholine group, enabling partial solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves multi-step strategies, often leveraging bromination and nucleophilic substitution:

  • Succinimide Functionalization: Maleimide derivatives undergo bromination at allylic positions using reagents like N-bromosuccinimide (NBS) .

  • Morpholinomethyl Introduction: A Mannich reaction or nucleophilic substitution attaches the morpholine moiety to the succinimide nitrogen.

  • Aryl Bromination: Electrophilic aromatic substitution introduces bromine atoms at the 3- and 5-positions of the phenyl ring.

A novel photochemical approach, inspired by metallocarbonyl complex degradation (e.g., CpFe(CO)2_2 derivatives), offers a route to N-nonsubstituted succinimides under mild conditions .

Table 2: Comparative Synthesis Methods

MethodAdvantagesLimitations
Classical BrominationHigh yield; well-establishedRequires harsh conditions
Photochemical DegradationAvoids alkaline ring-openingLimited scalability

Reactivity Profile

The compound’s reactivity is dominated by three sites:

  • Succinimide Core: Susceptible to nucleophilic attack at the carbonyl groups, enabling ring-opening reactions with amines or alcohols.

  • Dibromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions via palladium catalysis.

  • Morpholine Ring: Undergoes alkylation or acylation at the nitrogen atom.

Biological Activities and Mechanisms

Enzyme Inhibition

Studies suggest potent inhibition of histone methyltransferases (HMTs), particularly G9a and SUV39H1, which regulate epigenetic gene silencing. The dibromophenyl group may intercalate into the enzyme’s substrate-binding pocket, while the succinimide core mimics S-adenosylmethionine (SAM), a cofactor for methyltransferases.

Neuroprotective Effects

In rodent seizure models, structurally related succinimides reduce neuronal excitability by modulating voltage-gated sodium channels. The morpholine group enhances blood-brain barrier permeability, making this compound a candidate for anticonvulsant therapy.

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a lead structure for designing:

  • Epigenetic Modulators: Derivatives targeting HMTs for cancer therapy.

  • Antiepileptic Agents: Analogues with improved bioavailability and reduced toxicity.

Chemical Biology Probes

Its bromine atoms enable radiolabeling (e.g., 82^{82}Br) for tracking target engagement in vivo.

Comparative Analysis with Related Succinimides

Table 3: Structural and Functional Comparisons

CompoundKey ModificationsBioactivity
N-Bromosuccinimide (NBS) Bromine at nitrogenBrominating agent
3-Methoxysuccinimide Methoxy substituent at C3Model for photochemical studies
N-(p-Isopropoxyphenyl)succinimideIsopropoxy phenyl groupNeuroprotection

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